molecular formula C17H16Cl2O B3025010 3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone CAS No. 898793-29-8

3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone

Cat. No.: B3025010
CAS No.: 898793-29-8
M. Wt: 307.2 g/mol
InChI Key: UBWHBUCBDPMMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16Cl2O and a molecular weight of 307.21 g/mol This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to a phenyl ring, which is further connected to a propiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction includes the acylation of 3,4-dichlorobenzene with 2,3-dimethylphenylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 3’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-Dichloro-3-(2,4-dimethylphenyl)propiophenone
  • 3’,4’-Dichloro-3-(2,5-dimethylphenyl)propiophenone
  • 3’,4’-Dichloro-3-(2,6-dimethylphenyl)propiophenone

Uniqueness

3’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring. This unique structure influences its reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWHBUCBDPMMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644652
Record name 1-(3,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-29-8
Record name 1-(3,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone
Reactant of Route 5
Reactant of Route 5
3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.